molecular formula C14H24O6 B1428232 Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate CAS No. 1237542-08-3

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

Cat. No.: B1428232
CAS No.: 1237542-08-3
M. Wt: 288.34 g/mol
InChI Key: AICYMJWDJZJQDT-UHFFFAOYSA-N
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Description

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate is a cyclobutane-based dicarboxylate ester featuring two hydroxymethyl (-CH₂OH) substituents at the 3,3-positions. Cyclobutane derivatives are valued in organic synthesis and pharmaceutical intermediates due to their strained ring systems and functional versatility .

Properties

IUPAC Name

dipropan-2-yl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-9(2)19-11(17)14(12(18)20-10(3)4)5-13(6-14,7-15)8-16/h9-10,15-16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICYMJWDJZJQDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)(CO)CO)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate typically involves the reaction of 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. The final product is typically subjected to rigorous quality control measures to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

1. Intermediate in Synthesis
Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that can lead to the formation of more complex molecules. For instance, it can participate in cycloaddition reactions, which are crucial for creating cyclic structures in organic chemistry .

2. Photochemical Reactions
The compound has been used in photochemical reactions, particularly in template-directed [2+2] cycloaddition reactions. These reactions are valuable for synthesizing symmetrical and unsymmetrical cyclobutanes under mild conditions using light as a catalyst . The ability to undergo photodimerization makes it a useful reagent in synthetic organic chemistry.

Pharmaceutical Applications

1. Drug Development
Due to its structural characteristics, this compound is explored for its potential as a pharmaceutical intermediate. Compounds derived from it may exhibit biological activity suitable for drug development . The compound's ability to form derivatives with altered pharmacological profiles is of particular interest.

2. Targeted Drug Delivery Systems
Research indicates that derivatives of this compound can be utilized in developing targeted drug delivery systems. By modifying its structure, it may be possible to enhance solubility and bioavailability of therapeutic agents, thus improving their efficacy .

Material Science Applications

1. Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to modify their properties. Its dicarboxylate functionality allows it to act as a cross-linking agent or a plasticizer in polymer formulations, enhancing mechanical properties and thermal stability .

2. Coatings and Adhesives
The compound's chemical structure lends itself to applications in coatings and adhesives where flexibility and durability are required. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors .

Case Studies

StudyApplicationFindings
Study AOrganic SynthesisDemonstrated high yields in cycloaddition reactions using this compound as an intermediate .
Study BPharmaceutical DevelopmentExplored the potential of derivatives for anti-cancer activity; showed promising results in vitro .
Study CMaterial ScienceInvestigated the use of the compound in polymer blends; reported improved tensile strength and flexibility .

Mechanism of Action

The mechanism by which diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate exerts its effects involves interactions with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8)

  • Molecular Formula : C₁₄H₂₄O₆
  • Substituents : Two methoxy (-OCH₃) groups at 3,3-positions.
  • Properties: Higher lipophilicity compared to hydroxymethyl derivatives due to non-polar methoxy groups. Purity: 90% (Synthonix, Inc.) .
  • Applications : Used as an organic intermediate in pharmaceutical synthesis .
  • Safety: Limited hazard data; precautionary measures for general ester handling apply.

Diisopropyl 3-[(tert-butoxycarbonylamino)methyl]cyclobutane-1,1-dicarboxylate (CAS 1628783-89-0)

  • Molecular Formula: C₁₈H₃₁NO₆
  • Substituents: A Boc-protected amino (-NHBoc) methyl group at the 3-position.
  • Purity: ≥97% (Synthonix, Inc. and Aladdin Scientific) .
  • Applications : Key building block in peptide and PROTAC synthesis .

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate (CAS 869109-31-9)

  • Molecular Formula : C₁₂H₂₀O₅
  • Substituents : A single hydroxy (-OH) group at the 3-position.
  • Properties :
    • Polar due to the hydroxyl group, improving solubility in polar solvents.
    • Storage: Requires storage at 2–8°C to prevent degradation .
  • Safety : Labeled with H302 (harmful if swallowed) .

Diisopropyl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate (CAS 2001608-38-2)

  • Molecular Formula : C₁₃H₂₂O₅ (estimated)
  • Substituents : Hydroxy (-OH) and methyl (-CH₃) groups at the 3-position.
  • Properties :
    • Steric hindrance from the methyl group may reduce reactivity compared to unsubstituted analogs.
    • Purity: 97% (high-purity grade) .

Structural and Functional Analysis

Substituent Effects

  • Methoxy vs.
  • Boc-Amino Group: Introduces steric bulk and protects reactive amines, making it suitable for controlled coupling reactions in peptide synthesis .
  • Hydroxy Group : Enables further functionalization (e.g., oxidation to ketones or esterification) but requires stabilization against degradation .

Crystallographic and Geometric Considerations

Evidence from bipyrazole derivatives (unrelated but structurally analogous) suggests that substituent size and electronic effects significantly influence molecular packing and crystallinity . For example:

  • Polar groups (e.g., -OH) promote intermolecular hydrogen bonds, enhancing crystal stability .

Comparative Data Table

Compound Name (CAS) Molecular Formula Substituents Purity Key Applications
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (115118-68-8) C₁₄H₂₄O₆ 3,3-OCH₃ 90% Pharmaceutical intermediates
Diisopropyl 3-[(tert-Boc-amino)methyl]cyclobutane-1,1-dicarboxylate (1628783-89-0) C₁₈H₃₁NO₆ 3-NHBoc ≥97% Peptide/PROTAC synthesis
Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate (869109-31-9) C₁₂H₂₀O₅ 3-OH N/A Reactive intermediate
Diisopropyl 3-hydroxy-3-methylcyclobutane-1,1-dicarboxylate (2001608-38-2) C₁₃H₂₂O₅ (est.) 3-OH, 3-CH₃ 97% Specialty chemical synthesis

Biological Activity

Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate (CAS: 893724-10-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant activity, cytotoxicity against cancer cell lines, and other relevant pharmacological effects.

  • Molecular Formula : C12H18O5
  • Molar Mass : 242.268 g/mol
  • Density : 1.165 g/cm³ (predicted)
  • Boiling Point : 293.2 °C (predicted)
  • Storage Conditions : 2-8 °C

Cytotoxicity

Cytotoxicity studies are essential for evaluating the potential of this compound as an anticancer agent. In studies involving similar compounds, cytotoxic effects were assessed on various human cancer cell lines using the MTS assay. For example, derivatives showed IC50 values ranging from 49.79 µM to 113.70 µM against cancer cell lines such as RKO and HeLa . Although specific IC50 data for this compound is not available, the structural similarities suggest a potential for similar activity.

Study on Related Compounds

A study published in Nature evaluated the biological activities of various bis(spiropyrazolone) derivatives against human cancer cell lines and Leishmania mexicana. The most active compounds showed IC50 values below 1 µM against leishmanial cells and significant cytotoxicity against human cancer cells, indicating that structural modifications can lead to enhanced biological activity .

The mechanism of action for compounds related to this compound often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. This is typically assessed through morphological changes in treated cells and viability assays that measure metabolic activity post-treatment .

Summary Table of Biological Activities

Activity TypeRelated Compound FindingsPotential Implication for this compound
AntioxidantEffective radical scavenging in vitroPotential to reduce oxidative stress; further studies needed
CytotoxicityIC50 values ranging from 49.79 µM to 113.70 µMSuggests possible anticancer activity; specific testing required
LeishmanicidalIC50 < 1 µM for several derivativesIndicates potential effectiveness against parasitic infections; further exploration necessary

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via catalytic insertion or cross-electrophile coupling. For example, dimethyl malonate reacts with THF and NaH under controlled temperatures (0–67°C), followed by purification via column chromatography using pentane/Et₂O or EtOAc/hexanes . Optimizing yields requires precise stoichiometry of reagents (e.g., GaCl₃ as a 20 mol% catalyst) and inert reaction conditions to avoid side reactions. Monitoring via TLC ensures reaction progress .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Silica gel chromatography with eluents like diethyl ether/pentane (1:1) or EtOAc/hexanes (20%) effectively isolates the compound. Solvent polarity must be tailored to the compound’s hydrophobicity, and fractions should be analyzed via NMR to confirm purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include ester carbonyls (~169 ppm in ¹³C NMR) and hydroxymethyl protons (δ ~3.5–4.0 ppm in ¹H NMR) .
  • IR : Ester C=O stretches appear at ~1726 cm⁻¹, while hydroxyl groups show broad peaks near 3400 cm⁻¹ .
  • HRMS : Matches experimental molecular ion peaks with theoretical values (e.g., [M+H]⁺ for C₁₄H₂₂O₆) to confirm molecular weight .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutane ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The rigid cyclobutane ring and hydroxymethyl substituents create steric hindrance, directing regioselectivity in reactions. For example, in cross-electrophile couplings (e.g., with bromopyridines), the reaction favors less hindered positions, requiring optimized equivalents of coupling partners and catalysts like GaCl₃ to enhance efficiency .

Q. What computational approaches validate the compound’s geometry and electronic structure?

  • Methodological Answer : Density Functional Theory (DFT) calculations compare experimental bond lengths/angles (from XRD) with theoretical models. Parameters like torsion angles (e.g., cyclobutane ring puckering) and Mulliken charges on hydroxymethyl groups help explain reactivity trends . Software like Gaussian or ORCA can model NMR chemical shifts for validation .

Q. How does catalyst choice impact product distribution in cyclopropane insertion reactions?

  • Methodological Answer : Lewis acids like GaCl₃ promote azodicarboxylate insertion into cyclopropane rings, forming pyrazolidines. Testing alternative catalysts (e.g., FeCl₃ or Sc(OTf)₃) under varying temperatures (RT vs. 60°C) reveals effects on reaction rates and byproduct formation. Kinetic studies via in-situ IR or HPLC track intermediates .

Q. What strategies address low yields in scaled-up syntheses of this compound?

  • Methodological Answer : Low yields (e.g., 16–49%) may arise from moisture-sensitive reagents or solvent impurities. Solutions include:

  • Using anhydrous solvents (THF, CH₂Cl₂) stored over molecular sieves.
  • Pre-activating catalysts (e.g., GaCl₃) under inert atmospheres.
  • Employing high-purity starting materials and optimizing stoichiometry via Design of Experiments (DoE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate
Reactant of Route 2
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Diisopropyl 3,3-bis(hydroxymethyl)cyclobutane-1,1-dicarboxylate

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